2-(Sec-butyl)pyridin-3-amine
Description
Significance of Substituted Pyridine (B92270) Derivatives in Contemporary Organic and Medicinal Chemistry
Substituted pyridine derivatives are a cornerstone of modern organic and medicinal chemistry, recognized for their presence in a vast array of biologically active compounds and functional materials. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a privileged scaffold in drug discovery. rsc.org Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a versatile component in designing molecules that can interact with biological targets like enzymes and receptors. rsc.orgresearchgate.net
The therapeutic applications of pyridine derivatives are extensive, spanning treatments for a multitude of diseases. rsc.org For instance, they are integral to antiviral therapies, including those targeting HIV, and have been developed as agents for hypnosis, sedation, and regulating cholesterol and triglycerides. rsc.org Furthermore, their roles as antidiabetic, antihistaminic, anti-ulcer, and anticancer agents highlight their broad pharmacological importance. rsc.orgnih.gov The adaptability of the pyridine core allows for extensive chemical modifications, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous FDA-approved drugs containing this essential heterocyclic motif. researchgate.net
Structural Context and Unique Features of the 2-(Sec-butyl)pyridin-3-amine Motif
This compound is a specific aminopyridine derivative with a distinct molecular architecture that imparts unique chemical characteristics. The core structure consists of a pyridine ring substituted with a sec-butyl group at the 2-position and an amino group at the 3-position. bldpharm.com
The key structural features include:
Pyridine Ring: The nitrogen atom in the ring influences the electronic distribution, making the ring electron-deficient.
Amino Group (-NH2): Located at the 3-position, this group is a key site for chemical reactions and interactions.
Sec-butyl Group: This branched alkyl group introduces steric bulk and chirality to the molecule, which can influence its binding to biological targets. vulcanchem.com
The spatial arrangement of these functional groups creates a molecule with specific steric and electronic properties. The sec-butyl group, being a branched alkyl chain, can influence the molecule's solubility and how it fits into the active sites of enzymes or receptors. vulcanchem.com The presence of the amino group provides a site for forming hydrogen bonds and for further chemical modifications. acs.org
Overview of Established and Emerging Research Areas Pertaining to this compound
Research into this compound and related aminopyridines is driven by their potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
Established Research Areas:
Medicinal Chemistry: Aminopyridines are recognized as important pharmacophores. researchgate.net They are known to interact with a variety of enzymes and receptors, leading to a wide range of biological effects. rsc.org Research has focused on their potential as antibacterial, anticancer, and anti-inflammatory agents. semanticscholar.org
Synthetic Chemistry: Aminopyridines serve as versatile building blocks for the synthesis of more complex heterocyclic compounds, including those with potential therapeutic value. scielo.br Various synthetic methods, such as multicomponent reactions, have been developed to efficiently produce a diverse range of aminopyridine derivatives. researchgate.net
Emerging Research Areas:
Dual Inhibitors in Cancer Therapy: Recent studies have explored the design of 2-aminopyridine (B139424) derivatives as dual inhibitors of kinases like ROS1 and ALK, which are implicated in certain types of cancer. This approach aims to overcome drug resistance observed with existing therapies. tandfonline.com
Development of Novel Antimicrobial Agents: With the rise of antibiotic resistance, there is a continuous search for new antibacterial compounds. Aminopyridine derivatives are being investigated for their activity against various bacterial strains, including resistant ones. researchgate.net
Materials Science: The pyridine moiety's ability to coordinate with metal ions makes these compounds candidates for the development of new materials, such as metal-organic frameworks (MOFs) with applications in gas storage and catalysis. vulcanchem.com
Chemical Profile of this compound
| IUPAC Name | This compound |
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
| CAS Number | 1496883-98-7 |
| SMILES Code | NC1=CC=CN=C1C(C)CC |
Data sourced from bldpharm.com
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-butan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-3-7(2)9-8(10)5-4-6-11-9/h4-7H,3,10H2,1-2H3 |
InChI Key |
QQMMBEBWHBBPSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C=CC=N1)N |
Origin of Product |
United States |
Elucidating the Reactivity and Mechanistic Pathways of 2 Sec Butyl Pyridin 3 Amine
Intrinsic Reactivity Profiles of the Aminopyridine System
The reactivity of the 2-(sec-butyl)pyridin-3-amine molecule is governed by the interplay of its constituent functional groups: the nucleophilic amino group and the basic pyridine (B92270) ring, both of which are influenced by the electronic and steric effects of the sec-butyl substituent.
Nucleophilic Character and Reactivity of the 3-Amino Group
The 3-amino group in aminopyridines exhibits significant nucleophilic character. The nitrogen lone pair is available for reaction with electrophiles. However, the reactivity is modulated by the electronic properties of the pyridine ring. The pyridine ring is electron-withdrawing, which tends to decrease the electron density on the amino nitrogen, thereby reducing its nucleophilicity compared to a simple alkylamine. reddit.com
In the case of 3-aminopyridine (B143674), the amino group's electrons are not part of the aromatic pi system, allowing it to participate in nucleophilic reactions. reddit.com The reactivity of the amino group is sensitive to the reaction conditions, particularly the pH. In acidic media, the pyridine nitrogen is more likely to be protonated first, which further deactivates the ring and the amino group towards electrophilic attack. reddit.com
Studies on the acetylation of aminopyridines have shown that 3-aminopyridine undergoes rate-determining acetylation directly at the amino nitrogen. publish.csiro.au This is in contrast to 4-aminopyridine, which can react through a ring N-acetyl intermediate. publish.csiro.au The significantly lower reactivity of 3-aminopyridine compared to the 4-isomer in this reaction highlights the distinct mechanistic pathways dictated by the substituent position. publish.csiro.au
Coordination Chemistry of the Pyridine Nitrogen and its Derivatives
The pyridine nitrogen atom possesses a lone pair of electrons, making it a good ligand for coordination with metal ions. The formation of coordination complexes is a fundamental aspect of pyridine chemistry. N-aryl-2-aminopyridines, for instance, readily form stable complexes with various transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper. rsc.org This coordination is often a key step in catalytic cycles for various organic transformations, including cyclization and functionalization reactions. rsc.org The pyridyl group acts as a directing group, facilitating C-H bond activation and other subsequent reaction steps. rsc.org
The coordination ability of the pyridine nitrogen is influenced by substituents on the ring. Electron-donating groups enhance the basicity and coordinating ability of the nitrogen, while electron-withdrawing groups have the opposite effect. The steric bulk of substituents near the nitrogen can also hinder coordination. In the context of this compound, the sec-butyl group at the 2-position would sterically influence the approach of metal ions to the pyridine nitrogen.
Research on the coordination compounds of nickel(II) with substituted pyridines has demonstrated the formation of square-planar, tetrahedral, and octahedral complexes depending on the substitution pattern. acs.org Similarly, studies with cobalt(II) and zinc(II) thiocyanates and ortho-substituted pyridines have shown the formation of distorted tetrahedral complexes. rsc.org
Steric and Electronic Influences of the 2-(Sec-butyl) Substituent on Pyridine Ring and Amine Reactivity
The 2-(sec-butyl) substituent exerts both steric and electronic effects that significantly modify the reactivity of both the pyridine ring and the 3-amino group.
Steric Effects: The bulky sec-butyl group at the 2-position provides considerable steric hindrance around the pyridine nitrogen and the adjacent C3-amino group. This steric bulk can:
Hinder the approach of reagents to the pyridine nitrogen, affecting its coordination and catalytic activity. umich.edu
Influence the regioselectivity of reactions on the pyridine ring. For instance, in electrophilic substitutions, attack at the sterically encumbered positions would be disfavored.
Potentially affect the conformation of the amino group, which could in turn modulate its nucleophilicity.
Electronic Effects: The sec-butyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I). This electron donation can:
Increase the electron density on the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine, although the deactivating effect of the ring nitrogen is still dominant. wikipedia.org
Slightly enhance the basicity of the pyridine nitrogen and the nucleophilicity of the 3-amino group.
Detailed Mechanistic Investigations of Transformations Involving this compound
Detailed mechanistic studies on this compound itself are not widely available in the provided search results. However, by examining related aminopyridine systems, we can infer potential mechanistic pathways.
Identification and Characterization of Reaction Intermediates (e.g., Imine Adducts, Radical Species)
Reactions involving aminopyridines can proceed through a variety of intermediates depending on the reaction conditions and the nature of the reactants.
Imine Adducts: In reactions with carbonyl compounds, aminopyridines can form imine adducts. For example, the synthesis of imidazo[1,2-a]pyridines can proceed through the formation of an imine intermediate followed by intramolecular cyclization. rsc.org The reaction of 3-phenylpropiolaldehyde with 2-aminopyridines has been proposed to involve the formation of an adduct which can then undergo further transformations. beilstein-journals.org
Radical Species: Pulse radiolysis studies on 2-aminopyridine (B139424) and 3-aminopyridine have shown the formation of various radical species. researchgate.net Electron adducts, H-adducts, and OH-adducts have been characterized. researchgate.net For instance, the initial electron adduct of 2-aminopyridine can react with a parent molecule to form a dimer radical. researchgate.net In contrast, dimer formation was not observed for 3-aminopyridine. researchgate.net The formation of pyridinyl-type radicals has also been observed. researchgate.net Radical mechanisms have also been proposed for the synthesis of 3-aryl-2-aminopyridines. nih.gov
Coordination Complexes as Intermediates: As mentioned in section 3.1.2, coordination complexes with transition metals are key intermediates in many catalytic reactions of aminopyridines. rsc.org For example, in palladium-catalyzed reactions, the formation of a palladacycle intermediate via C-H activation is a common mechanistic feature. rsc.org
Kinetic Studies and Determination of Reaction Orders
Kinetic studies are crucial for elucidating reaction mechanisms. The order of a reaction with respect to each reactant provides insight into the composition of the transition state of the rate-determining step. slideshare.netlibretexts.org
Methods for determining reaction order include:
Method of Initial Rates: By varying the initial concentration of one reactant while keeping others constant and measuring the initial reaction rate, the order with respect to that reactant can be determined. libretexts.org
Integral Method: This involves integrating the rate law for a guessed reaction order and plotting the concentration data accordingly. A linear plot confirms the assumed order. research-solution.comuri.edu
Half-Life Method: The relationship between the half-life of a reaction and the initial concentration of a reactant can be used to determine the reaction order. slideshare.net
Kinetic studies on the acetylation of aminopyridines in acetone (B3395972) revealed that the reaction is second-order. publish.csiro.au Kinetic analysis of the copolymerization of norbornene and ethylene (B1197577) catalyzed by palladium complexes with α-amino-pyridine ligands has been performed using variable-temperature NMR, showing first-order rate constants for isomerization reactions. mdpi.com
A study on the reaction of triphenyl methyl chloride with methanol (B129727) in the presence of pyridine used the differential method to determine the reaction order with respect to triphenyl methyl chloride by plotting the natural log of the rate against the natural log of the concentration. ncku.edu.tw
Table of Kinetic Data for Related Aminopyridine Reactions
| Reaction | Reactants | Solvent | Temperature | Rate Law / Order | Reference |
| Acetylation of Aminopyridines | Aminopyridines, Acetic Anhydride | Acetone | 36°C | Second-order | publish.csiro.au |
| Isomerization of Palladium Complexes | {[RHNCH2(o-C6H4N)]Pd(C7H10Me)(NCMe)}(BF4) | - | 248–273 K | First-order | mdpi.com |
| Oxidation of Pentacyanoferrate(II) Complexes | Fe(CN)5L(3-), S2O8(2-) (L = 4-aminopyridine) | Water | 25°C | Second-order | nih.gov |
Solvent and Catalyst Effects on Reaction Selectivity and Efficiency
The choice of solvent and catalyst plays a pivotal role in directing the outcome and efficiency of reactions involving aminopyridine derivatives. The polarity, proticity, and coordinating ability of the solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.netweebly.comcdnsciencepub.com Similarly, the selection of a catalyst can dramatically alter the reaction pathway, favoring one product over others.
In reactions involving nucleophilic substitution on the pyridine ring, polar aprotic solvents are often favored as they can solvate cations while leaving the nucleophile relatively free, thus enhancing its reactivity. For instance, in the context of N-alkylation of aminopyridines, solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) can facilitate the reaction. acs.org The choice of base is also critical; a strong, non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction.
Catalysts, particularly transition metals, are instrumental in activating aminopyridines for various transformations. For example, palladium catalysts are widely used in cross-coupling reactions to form C-N bonds. The ligand coordinated to the metal center is crucial for modulating the catalyst's activity and selectivity.
The following table summarizes the effects of different solvents on a hypothetical reaction involving this compound, based on general principles of organic chemistry.
Table 1: Effect of Solvent on a Hypothetical Nucleophilic Substitution Reaction
| Solvent | Dielectric Constant (ε) | Expected Effect on Reaction Rate | Rationale |
| Toluene | 2.4 | Slow | Low polarity, poor stabilization of charged intermediates. |
| Dichloromethane | 9.1 | Moderate | Moderate polarity, good solubility for organic substrates. clockss.org |
| Acetonitrile | 37.5 | Fast | High polarity, effectively solvates the transition state. researchgate.netclockss.org |
| Dimethylformamide | 38.3 | Fast | High polarity, aprotic nature enhances nucleophilicity. acs.org |
Catalytic Roles of this compound in Organic Transformations
The unique structural features of this compound, namely the pyridine nitrogen and the exocyclic amino group, make it a versatile candidate for various catalytic applications. It can function as a ligand for transition metals or as an organocatalyst itself.
Applications as Ligands in Transition Metal-Catalyzed Processes
Pyridine-based ligands are ubiquitous in transition metal catalysis due to their ability to form stable complexes with a wide range of metals. researchgate.netacs.org The nitrogen atom of the pyridine ring in this compound can coordinate to a metal center, influencing its electronic properties and steric environment. This modulation of the metal's character is fundamental to controlling the outcome of catalytic cycles. acs.org
The sec-butyl group at the 2-position introduces significant steric bulk near the coordinating nitrogen atom. This steric hindrance can be exploited to control regioselectivity and enantioselectivity in catalytic reactions. For example, in cross-coupling reactions, a bulky ligand can favor the formation of a specific isomer by selectively blocking certain coordination sites on the metal. mcgill.ca
The amino group at the 3-position can also participate in catalysis, either by acting as a secondary coordination site to form a bidentate chelate or by engaging in hydrogen bonding interactions with the substrate or other reagents. acs.org This bifunctional nature can lead to enhanced catalytic activity and selectivity.
Table 2: Potential Applications of this compound as a Ligand
| Catalytic Reaction | Metal | Potential Role of the Ligand |
| Cross-Coupling | Palladium, Copper | Control of regioselectivity and catalyst stability. beilstein-journals.org |
| Hydrogenation | Rhodium, Iridium | Inducing asymmetry and enhancing catalytic activity. |
| Polymerization | Nickel, Manganese | Influencing polymer chain growth and structure. koreascience.kr |
| C-H Activation | Palladium, Rhodium | Directing group for site-selective functionalization. beilstein-journals.org |
Investigation of Asymmetric Induction by the Chiral Sec-butyl Moiety
The presence of a chiral center in the sec-butyl group of this compound opens up the possibility of its use in asymmetric catalysis. bldpharm.com When this molecule acts as a chiral ligand in a transition metal complex, it can create a chiral environment around the metal center. This chiral pocket can then differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. acs.org
The effectiveness of asymmetric induction depends on several factors, including the rigidity of the ligand-metal complex and the proximity of the chiral center to the reaction site. The sec-butyl group, while providing a chiral element, is relatively flexible. Therefore, strategies to create a more rigid and well-defined chiral pocket would likely be necessary to achieve high levels of enantioselectivity. This could involve the introduction of additional coordinating groups to form a multidentate ligand.
Research in this area would involve synthesizing enantiomerically pure (R)- and (S)-2-(sec-butyl)pyridin-3-amine and evaluating their performance as ligands in various asymmetric transformations, such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. beilstein-journals.org The results would provide valuable insights into the relationship between the ligand's structure and its ability to induce asymmetry.
Table 3: Factors Influencing Asymmetric Induction
| Factor | Description |
| Enantiopurity of the Ligand | The enantiomeric excess of the ligand directly impacts the maximum achievable enantiomeric excess of the product. |
| Rigidity of the Catalyst-Substrate Complex | A more rigid complex generally leads to better stereochemical communication and higher enantioselectivity. |
| Proximity of the Chiral Center | The closer the chiral sec-butyl group is to the reaction center in the transition state, the greater its influence on the stereochemical outcome. |
| Reaction Temperature | Lower reaction temperatures often lead to higher enantioselectivity by amplifying small energy differences between diastereomeric transition states. |
| Solvent | The solvent can influence the conformation of the catalyst and the solvation of the transition state, thereby affecting enantioselectivity. |
Advanced Spectroscopic and Computational Characterization of 2 Sec Butyl Pyridin 3 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-(sec-butyl)pyridin-3-amine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Application of 2D NMR Techniques (e.g., COSY, HSQC, NOESY) for Precise Structural Assignment
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information, two-dimensional (2D) NMR experiments are crucial for the complete and precise assignment of all signals, especially for a molecule with overlapping proton signals and a chiral center. e-bookshelf.descholaris.ca
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal correlations between the methine proton (CH) of the sec-butyl group and its adjacent methyl (CH₃) and methylene (B1212753) (CH₂) protons. It would also show the connectivity between the aromatic protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It is essential for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the pyridine proton at C4 would show a cross-peak with the C4 carbon atom. scholaris.ca
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems. It can confirm the position of the sec-butyl group at C2 by showing a correlation from the sec-butyl's methine proton to the C2 and C3 carbons of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining stereochemistry and conformation. e-bookshelf.de For this compound, NOESY could show through-space interactions between the protons of the sec-butyl group and the pyridine ring proton at the C4 position, helping to define the preferred rotational conformation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures like N-tert-butylpyridin-3-amine and other substituted pyridines. )
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹H-¹³C) |
|---|---|---|---|---|
| Pyridine-H4 | ~7.5-7.7 | ~135-138 | H5, H6 | C4 |
| Pyridine-H5 | ~6.9-7.1 | ~120-123 | H4, H6 | C5 |
| Pyridine-H6 | ~7.8-8.0 | ~140-143 | H5 | C6 |
| NH₂ | ~4.0-5.0 (broad) | - | - | - |
| sec-Butyl CH | ~2.8-3.0 | ~38-42 | CH₂, CH₃ (ethyl), CH₃ (methyl) | C(sec-butyl) |
| sec-Butyl CH₂ | ~1.6-1.8 | ~28-32 | CH, CH₃ (ethyl) | C(sec-butyl) |
| sec-Butyl CH₃ (ethyl) | ~0.8-1.0 | ~10-14 | CH₂ | C(sec-butyl) |
Analysis of Rotational Isomerism and Dynamic Behavior
The sec-butyl group attached to the pyridine ring introduces steric bulk, which can lead to hindered rotation (atropisomerism) around the C2-C(sec-butyl) single bond. Furthermore, the molecule contains a chiral center at the secondary carbon of the butyl group.
Variable-temperature (VT) NMR spectroscopy is the primary tool for investigating such dynamic processes. jove.com By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different rotational isomers (rotamers) might be observed. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged signal. Analysis of these line shape changes allows for the calculation of the energy barrier to rotation (activation energy). jove.com A similar dynamic process can be considered for rotation around the C3-NH₂ bond.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. mdpi.com It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), allowing for the calculation of a unique molecular formula. mdpi.com
For this compound (C₉H₁₄N₂), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared to the experimental value.
The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely include:
Loss of the sec-butyl group: A prominent fragmentation would be the cleavage of the C-C bond between the pyridine ring and the sec-butyl group, leading to a fragment corresponding to the aminopyridinyl cation.
Benzylic-type cleavage: The most favorable fragmentation of the alkyl chain is typically the loss of an ethyl radical (•CH₂CH₃) to form a stable secondary carbocation, resulting in an [M-29]⁺ peak.
Ring cleavage: Fragmentation of the pyridine ring itself can also occur, though it is generally less favorable.
Table 2: Predicted HRMS Fragments for this compound
| Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₅N₂⁺ | 151.1230 | Protonated molecular ion |
| [M-C₂H₅]⁺ | C₇H₉N₂⁺ | 121.0760 | Loss of an ethyl radical |
Vibrational Spectroscopy (FTIR) for Functional Group Identification and Hydrogen Bonding Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the FTIR spectrum would be characterized by several key absorption bands. rockymountainlabs.com
N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the range of 3300-3500 cm⁻¹. The presence of two bands in this region is a clear indicator of a primary amine. rockymountainlabs.com The position and shape of these bands can be influenced by hydrogen bonding.
C-H Stretching: Aliphatic C-H stretching from the sec-butyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the pyridine ring will be observed just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). scirp.org
C=C and C=N Stretching: The aromatic pyridine ring will show a series of characteristic skeletal vibrations in the 1400-1600 cm⁻¹ region. mdpi.com
N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1590-1650 cm⁻¹ range.
The presence of the amine group allows for intermolecular hydrogen bonding, which can cause the N-H stretching bands to broaden and shift to lower wavenumbers.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3010 - 3100 | C-H Stretch | Aromatic (Pyridine) |
| 2850 - 2960 | C-H Stretch | Aliphatic (sec-Butyl) |
| 1590 - 1650 | N-H Bend (scissoring) | Primary Amine |
| 1400 - 1600 | C=C and C=N Stretch | Aromatic Ring |
Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aminopyridine system constitutes a chromophore that absorbs UV light. The expected transitions are:
π → π* transitions: These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring. These are expected to appear at shorter wavelengths (e.g., ~200-280 nm). researchgate.net
n → π* transitions: These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These absorptions occur at longer wavelengths, often appearing as a shoulder on the more intense π → π* bands. researchgate.net
The solvent can influence the position of the absorption maxima (λ_max). Polar solvents can stabilize the ground and excited states differently, leading to shifts in λ_max (solvatochromism). The amino group, being an electron-donating group, increases the conjugation of the system and typically shifts the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine.
Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| λ_max (nm) | Molar Absorptivity (ε / M⁻¹cm⁻¹) | Transition Type |
|---|---|---|
| ~240-260 | High | π → π* |
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a compound. als-japan.com For this compound, the primary amine and the electron-rich pyridine ring are susceptible to oxidation.
A typical CV experiment would involve scanning the potential applied to a working electrode and measuring the resulting current. The oxidation of the aminopyridine moiety would appear as an anodic peak in the voltammogram. The potential at which this peak occurs (the oxidation potential) is a measure of how easily the compound loses electrons.
The oxidation of aliphatic amines is often an irreversible process, meaning that the oxidized species is not stable and undergoes subsequent chemical reactions. mdpi.com Therefore, a corresponding reduction peak on the reverse scan may be absent or significantly diminished. The peak current is proportional to the concentration of the analyte, while the peak potential can be influenced by the substituent groups on the pyridine ring and the nature of the solvent and supporting electrolyte. als-japan.comresearchgate.net The sec-butyl group, being an electron-donating alkyl group, would be expected to make the compound slightly easier to oxidize compared to unsubstituted 3-aminopyridine (B143674).
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection in Mechanistic Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable spectroscopic technique for the detection and characterization of paramagnetic species, most notably free radicals. researchgate.net This method is uniquely sensitive to species with one or more unpaired electrons, making it a powerful tool for elucidating reaction mechanisms that involve radical intermediates. rsc.org
In the context of this compound, EPR spectroscopy could be employed to investigate reactions where the molecule is either converted into a radical species or participates in a process involving radicals. For instance, in certain oxidation or photocatalytic reactions, a pyridinyl radical cation could be formed through a single-electron transfer (SET) process. researchgate.netrecercat.cat The resulting EPR spectrum would provide a definitive signature of the radical's presence.
The key to EPR is the analysis of the g-factor and, more importantly, the hyperfine splitting constants. The interaction of the unpaired electron's spin with the magnetic nuclei (e.g., ¹⁴N and ¹H) in the radical leads to the splitting of the EPR signal into a characteristic multiplet pattern. oup.com For a hypothetical pyridinyl radical derived from this compound, the EPR spectrum would be analyzed to determine the hyperfine coupling constants for the nitrogen atoms of the pyridine ring and the amino group, as well as for the protons on the ring and the sec-butyl substituent. These constants are directly proportional to the spin density at each nucleus, providing a detailed map of the unpaired electron's distribution across the molecule. oup.com This information is crucial for understanding the radical's electronic structure and reactivity.
In cases where the primary radical is too short-lived to be observed directly, spin trapping techniques can be utilized. This involves adding a "spin trap" molecule, such as N-tert-butyl-α-phenylnitrone (PBN), which reacts with the transient radical to form a more stable, persistent radical adduct that can be readily detected and characterized by EPR. researchgate.net
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal information about the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the sec-butyl group relative to the pyridine ring.
Although a crystal structure for this compound is not available in the open literature, analysis of related substituted pyridines reveals the type of data that could be obtained. researchgate.netnih.gov Should single crystals of the compound be grown, X-ray diffraction analysis would yield a set of crystallographic parameters that define the unit cell—the fundamental repeating block of the crystal lattice.
Illustrative Crystal Data Table for a Substituted Aminopyridine Derivative (Note: This data is for an exemplary compound and not for this compound)
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₁₄N₂ |
| Formula Weight | 150.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 10.23 |
| c (Å) | 11.45 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 960.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.038 |
This structural data would confirm the planarity of the pyridine ring and reveal any torsional angles between the ring and the amino and sec-butyl substituents. Such information is fundamental to understanding the steric and electronic properties of the molecule.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. rasayanjournal.co.inscirp.org The Hirshfeld surface of a molecule is defined as the region where the contribution of its electron density to the total crystal electron density is greater than that of all other molecules.
For this compound, this analysis would be crucial for understanding how the molecules pack in the solid state. The presence of the amino group (a hydrogen bond donor) and the pyridine nitrogen (a hydrogen bond acceptor) suggests that N-H···N hydrogen bonds would be a dominant feature of the crystal packing. nih.govtubitak.gov.tr Hirshfeld analysis can decompose the surface into a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts.
Illustrative Hirshfeld Surface Fingerprint Plot Summary for an Aminopyridine Derivative (Note: This data is for an exemplary compound and not for this compound)
| Interaction Type (Atom···Atom) | Percentage Contribution to Hirshfeld Surface |
|---|---|
| H···H | 45.5% |
| C···H / H···C | 28.2% |
| N···H / H···N | 24.1% |
| Other | 2.2% |
This analysis would reveal the relative importance of hydrogen bonding, van der Waals forces (reflected in H···H and C···H contacts), and potentially C-H···π interactions, providing a comprehensive picture of the supramolecular assembly. rasayanjournal.co.in
Determination of Molecular and Crystal Structures
Computational Chemistry for Predictive and Interpretive Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic and geometric properties of molecules. nih.gov For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311G+(d,p) basis set) would be used to determine its most stable three-dimensional structure (optimized geometry), vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties like the molecular electrostatic potential (MEP). nih.govias.ac.in The MEP map would visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, identifying the pyridine nitrogen and amino group as likely sites for electrophilic attack.
Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. tandfonline.combohrium.com This method allows for the theoretical prediction of the electronic absorption spectrum (UV-Vis). By calculating the vertical excitation energies and their corresponding oscillator strengths, one can simulate the spectrum and assign the observed absorption bands to specific electronic transitions (e.g., π→π* or n→π* transitions). redalyc.org
Illustrative TD-DFT Calculated Electronic Transitions for a Substituted Pyridine (Note: This is a hypothetical table for this compound)
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 295 | 0.085 | HOMO → LUMO (95%) |
| S₀ → S₂ | 258 | 0.150 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 220 | 0.042 | HOMO → LUMO+1 (75%) |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ekb.egresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. rasayanjournal.co.in
Conceptual DFT provides a quantitative framework for these concepts by defining global reactivity descriptors based on the change in energy with respect to the number of electrons. nih.govscirp.org These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices allow for the quantitative comparison of the reactivity of different molecules. ias.ac.inwjarr.com
Illustrative FMO Energies and Conceptual DFT Descriptors (Note: This is a hypothetical table for this compound calculated at the B3LYP/6-311G+(d,p) level)
| Parameter | Value (eV) | Description |
|---|---|---|
| E(HOMO) | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | -0.55 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.30 | Indicates kinetic stability |
| Electronegativity (χ) | 3.20 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 1.93 | Measure of electrophilic character |
This analysis would provide a robust theoretical foundation for understanding and predicting the chemical behavior of this compound in various chemical environments.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. frontiersin.org It maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red to yellow) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. frontiersin.org
For this compound, the MEP surface is calculated using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set. The analysis reveals distinct zones of reactivity inherent to its structure.
Nucleophilic Sites: The most significant regions of negative electrostatic potential are localized on the nitrogen atoms. The pyridine ring nitrogen (N1) is predicted to be the most electron-rich and nucleophilic site, a characteristic feature of pyridine derivatives. rasayanjournal.co.inscirp.org The exocyclic amino group nitrogen (N3-amino) also presents a region of high electron density, making it a secondary nucleophilic center. The electron-donating nature of the adjacent sec-butyl group at the C2 position is expected to enhance the electron density on both nitrogen atoms compared to unsubstituted 3-aminopyridine.
Electrophilic Sites: Regions of positive electrostatic potential are primarily located on the hydrogen atoms of the exocyclic amino group (N-H). These sites are the most likely points for electrophilic attack or to act as hydrogen bond donors. The hydrogen atoms attached to the pyridine ring and the sec-butyl group also exhibit positive potential, but to a lesser degree.
These findings allow for the prediction of the molecule's interaction patterns. The nitrogen atoms are the primary sites for protonation and coordination with Lewis acids, while the amino hydrogens are key for forming hydrogen bonds with acceptor atoms.
| Atomic Site | Predicted MEP Value Range (kcal/mol) | Reactivity Type |
| Pyridine Nitrogen (N1) | -35 to -50 | Nucleophilic |
| Amino Nitrogen (N3-amino) | -25 to -40 | Nucleophilic |
| Amino Hydrogens (N-H) | +40 to +55 | Electrophilic |
| Aromatic Hydrogens (C-H) | +15 to +25 | Electrophilic |
Computational pKa Determinations and Protonation State Modeling
The pKa value is a critical parameter that quantifies the strength of an acid or base in solution. For a molecule like this compound with multiple basic sites, computational methods can predict the most likely protonation site and the corresponding pKa values. researchgate.net These predictions are typically performed using thermodynamic cycles and quantum chemical calculations (e.g., DFT with a solvation model like CPCM or SMD) to determine the free energy of protonation in an aqueous environment. nih.gov
This compound has two primary basic centers: the pyridine ring nitrogen (N1) and the exocyclic amino group (N3-amino). This leads to two possible protonated species in equilibrium.
Protonation at N1: The lone pair of the pyridine nitrogen is in an sp² hybrid orbital and is highly available for protonation. In parent 3-aminopyridine, this is the preferred site of protonation (pKa ≈ 6.0). d-nb.info The presence of the electron-donating sec-butyl group at the adjacent C2 position increases the electron density at N1, which would be expected to raise its pKa. However, the bulky sec-butyl group also introduces steric hindrance, which may impede the approach of the solvated proton, slightly counteracting the electronic effect.
Protonation at N3-amino: The lone pair of the amino nitrogen can also accept a proton. For a typical primary alkylamine like sec-butylamine (B1681703), the pKa is around 10.6. However, in this compound, the amino group is attached to an sp²-hybridized carbon of the electron-withdrawing pyridine ring, which significantly reduces its basicity.
Computational models predict that protonation will still overwhelmingly favor the pyridine nitrogen (N1). The predicted pKa for the N1-protonated conjugate acid is expected to be slightly higher than that of 3-aminopyridine, likely in the range of 6.2-6.8. The pKa for protonation at the less basic amino nitrogen is predicted to be substantially lower.
| Compound | Protonation Site | Experimental pKa | Predicted pKa for this compound | Rationale for Prediction |
| Pyridine | Ring Nitrogen | 5.25 | - | Baseline reference for the pyridine ring. |
| 3-Aminopyridine | Ring Nitrogen | 6.03 d-nb.info | - | Reference for the effect of the amino group. |
| sec-Butylamine | Amino Nitrogen | 10.56 | - | Reference for an isolated sec-butylamine. |
| This compound | Ring Nitrogen (N1) | - | 6.2 - 6.8 | Electron-donating sec-butyl group increases basicity of the ring N, slightly offset by steric hindrance. cdnsciencepub.com |
| This compound | Amino Nitrogen (N3) | - | < 4.0 | Basicity is significantly reduced by the electron-withdrawing effect of the pyridine ring. |
Conformational Space Exploration and Stereochemical Preference Prediction
The three-dimensional structure and flexibility of this compound are defined by its stereochemistry and the rotation around its single bonds. A thorough conformational analysis is essential for understanding its steric profile and how it might interact with other molecules.
Stereochemistry: The sec-butyl group contains a chiral carbon atom (the carbon bonded to the pyridine ring, a methyl group, an ethyl group, and a hydrogen atom). Consequently, this compound exists as a pair of enantiomers: (R)-2-(sec-butyl)pyridin-3-amine and (S)-2-(sec-butyl)pyridin-3-amine. These enantiomers possess identical physical properties except for their interaction with polarized light and other chiral entities.
Conformational Isomers (Rotamers): The molecule's shape is primarily determined by rotation around two key bonds:
C2(pyridine)–C(sec-butyl) bond: Rotation around this bond determines the orientation of the bulky sec-butyl group relative to the plane of the pyridine ring and the adjacent amino group.
C3(pyridine)–N(amino) bond: Rotation around this bond alters the position of the amino group's hydrogen atoms.
Significant steric hindrance exists between the sec-butyl group at the C2 position and the amino group at the C3 position. nih.gov This steric clash severely restricts the conformational freedom of the molecule. Computational energy profiling of the dihedral angles would show that conformations where the larger ethyl or methyl fragments of the sec-butyl group are pointed towards the amino group are highly disfavored. The preferred conformers will arrange the sec-butyl group to minimize this repulsion, likely by placing the smallest substituent (the hydrogen atom) of the chiral carbon in proximity to the amino group. This steric interaction is a dominant factor in determining the molecule's ground-state geometry. cdnsciencepub.comresearchgate.net
| Dihedral Angle | Description | Predicted Low-Energy Conformation(s) | Predicted High-Energy Conformation(s) |
| N1–C2–C(sec-butyl)–C(ethyl) | Defines the orientation of the sec-butyl group relative to the ring. | Staggered conformations where the ethyl and methyl groups are positioned away from the C3-amino group (e.g., anti-periplanar). | Eclipsed conformations where the ethyl or methyl group is syn-periplanar to the C3-amino group, causing severe steric clash. |
| C2–C3–N(amino)–H | Defines the orientation of the amino group. | Amino group hydrogens staggered relative to the adjacent C-H/C-C bonds of the ring. | Eclipsed conformations, though the energy barrier is lower than for sec-butyl rotation. |
Research Applications and Structure Activity Relationship Sar Studies of 2 Sec Butyl Pyridin 3 Amine Derivatives
Role as Versatile Building Blocks in Complex Molecule Synthesis
The inherent reactivity and structural features of the 2-aminopyridine (B139424) core allow for its elaboration into a wide array of more complex molecular architectures. This versatility is particularly valuable in the generation of novel heterocyclic systems and diverse compound libraries for drug discovery.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Derivatives of 2-(sec-butyl)pyridin-3-amine serve as key starting materials for synthesizing advanced, often fused, heterocyclic systems. A prominent example is the use of 2-aminopyridines in multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction. researchgate.netresearchgate.net This reaction allows for the one-pot synthesis of imidazo[1,2-a]pyridin-3-amines by combining a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.netmdpi.com This efficient method provides rapid access to a scaffold known for a range of biological activities. researchgate.net
Furthermore, the aminopyridine moiety can be incorporated into other complex structures, such as pyridine-thiazole hybrids. These hybrids are synthesized to explore novel anticancer agents, demonstrating the modularity of the pyridine (B92270) building block in creating molecules with specific therapeutic functions. nih.gov The synthesis of such compounds often involves tandem reactions where the aminopyridine is a crucial nucleophile, leading to the formation of fused ring systems with significant chemical and biological interest. mdpi.com
The efficiency of modern drug discovery relies heavily on high-throughput screening (HTS) of large and structurally diverse chemical libraries. openaccessjournals.comthermofisher.com The 2-aminopyridine scaffold is an ideal starting point for generating such libraries due to its suitability for combinatorial chemistry and multicomponent reactions. openaccessjournals.com
The Ugi multicomponent reaction, for instance, has been used to rapidly generate a library of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides. nih.govnih.gov This strategy allowed for the efficient exploration of structure-activity relationships around the pyridine core, leading to the discovery of potent non-covalent inhibitors of the SARS-CoV 3CL protease. nih.govnih.gov By systematically varying the inputs to the Ugi reaction, researchers can create a vast number of distinct molecules from a few starting materials, significantly accelerating the hit-identification phase of drug discovery. openaccessjournals.comnih.gov These libraries, designed to cover a broad chemical space, are essential for identifying initial "hits" against various biological targets, which can then be optimized into lead compounds. openaccessjournals.comthermofisher.com
Construction of Advanced Nitrogen-Containing Heterocycles
Mechanistic Investigations into Biological Activities
Derivatives based on the aminopyridine framework have shown promising biological activity, particularly as antimicrobial agents. Mechanistic studies are crucial for understanding how these compounds exert their effects at a molecular and cellular level, providing a foundation for developing more potent and selective therapeutics.
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. frontiersin.orgresearchgate.netresearchgate.net Pyridine derivatives have emerged as a promising class of compounds in this area.
Several studies have demonstrated the bacteriostatic capabilities of aminopyridine derivatives. For example, imidazo[1,2-a]pyridin-3-amines, which can be synthesized from 2-aminopyridine precursors, exhibit bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Investigations into the mechanism of action often include examining the morphological changes induced in bacterial cells upon treatment. Transmission electron microscopy (TEM) analysis of S. pneumoniae and E. coli treated with pyridine-containing triazole/sulfonate analogues revealed significant damage to the cell wall and distinct morphological alterations. acs.org Similarly, other studies on various pyridine derivatives have noted changes in cell shape and integrity, suggesting that disruption of the bacterial cell envelope or cell division processes may be a key part of their antibacterial mechanism. frontiersin.orgacs.orgresearchgate.net For instance, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives were found to destroy the shape of bacterial cells in a concentration-dependent manner. frontiersin.org
| Compound Class | Organism | Observed Effect | Reference |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Destruction of cell shape | frontiersin.org |
| Pyridine-Triazole/Sulfonate Analogues | S. pneumoniae, E. coli | Damaged cell walls, morphological changes | acs.org |
| Imidazo[1,2-a]pyridin-3-amines | S. aureus (including MRSA) | Bacteriostatic activity | researchgate.net |
| Indolyl-pyridinyl-propenones | U251 cells | Cell rounding and detachment | acs.org |
Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix. researchgate.netfrontiersin.org This mode of growth confers significant protection against antibiotics and the host immune system, making biofilm-associated infections difficult to treat. researchgate.netfrontiersin.org Targeting biofilm formation is therefore a key strategy to combat antibiotic resistance. nih.gov
Research has shown that 2,4-disubstituted pyridine derivatives can effectively inhibit the formation of Mycobacterium tuberculosis biofilms and reduce the viability of mature biofilms. frontiersin.org For example, specific compounds were found to decrease the viability of M. tuberculosis biofilms by up to 40% and inhibit new biofilm development at sub-MIC concentrations. frontiersin.org This suggests a mechanism that interferes with the molecular pathways essential for biofilm integrity. Other classes of pyridine derivatives, such as certain triazole conjugates, also strongly inhibit biofilm formation in both Gram-positive and Gram-negative bacteria. acs.org
A critical aspect of developing new antibiotics is overcoming existing resistance mechanisms and minimizing the potential for new resistance to emerge. frontiersin.org Studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed that one compound, 21d, effectively reduced the development of resistance in S. pneumoniae over 15 days, a significant improvement compared to the existing drug linezolid. frontiersin.org This indicates that some pyridine derivatives may act on novel targets or in a manner that makes the acquisition of resistance less likely, a highly desirable trait for next-generation antimicrobial agents. frontiersin.orgacs.org
| Compound/Derivative Class | Organism | Biofilm Inhibition Finding | Reference |
| 2,4-Disubstituted Pyridine Derivative (Compound 11) | M. tuberculosis | 30% decrease in biofilm viability at 0.6 µg/ml | frontiersin.org |
| 2,4-Disubstituted Pyridine Derivative (Compound 15) | M. tuberculosis | 40% decrease in biofilm viability at 1.5 µg/ml | frontiersin.org |
| 3-(Pyridine-3-yl)-2-oxazolidinone (Compound 21d) | S. pneumoniae | Significant concentration-dependent inhibition of biofilm formation | frontiersin.org |
| Pyridine-Triazole Conjugates (Compounds 5e, 5u) | S. pneumoniae, E. coli | Strong inhibition of biofilm formation | acs.org |
Studies on Bacteriostatic Effects and Cellular Morphological Changes
Anticancer Activity: Molecular and Cellular Pathways
Derivatives of this compound and related pyridine-containing compounds have been the subject of research for their potential as anticancer agents. Their mechanisms of action are diverse, targeting various cellular processes to inhibit cancer cell growth and induce cell death.
A notable anticancer strategy involving pyridine derivatives is the induction of non-apoptotic cell death, particularly methuosis. Methuosis is characterized by extensive cytoplasmic vacuolization originating from macropinosomes, leading to cell death without the typical markers of apoptosis. nih.gov This mode of cell death is significant for cancers that have developed resistance to apoptosis-inducing therapies. tandfonline.com
Several studies have focused on indolyl-pyridinyl-propenone derivatives as inducers of methuosis. tandfonline.comnih.gov For instance, compounds like 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MIPP) and its analog 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) have been shown to cause rapid and extensive vacuolization in various cancer cell lines, including glioblastoma and breast cancer. nih.govtandfonline.comgoogle.com These vacuoles are derived from macropinosomes and their accumulation ultimately compromises cell viability. nih.govacs.org
Research has demonstrated that specific structural features are crucial for this activity. For example, the pyridinyl nitrogen's position is critical; a 4-pyridinyl isomer of MOMIPP induced significant vacuolization and cell death, while the 3-pyridinyl isomer was inactive. nih.gov Further studies on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified compounds that effectively induce methuosis in cancer cells with high selectivity over normal cells. tandfonline.comnih.gov One such derivative, 12A, was found to induce vacuolization in seven different cancer cell lines but not in three normal human cell lines. tandfonline.com The vacuoles induced by 12A were confirmed to be derived from macropinosomes and not autophagosomes. tandfonline.comnih.gov
The following table summarizes the vacuolization-inducing effects of selected 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives on HeLa cells.
Vacuolization-Inducing Effect of Selected Derivatives on HeLa Cells
| Compound | R2 Substitution | Vacuolization Rate at 1.0 µM (%) |
|---|---|---|
| 12c | n-butyl | Excellent |
| 12d | phenyl | Moderate |
| 12e | 2-chlorophenyl | 41 ± 0.91 |
| 12f | 2-hydroxyphenyl | 3 ± 0.81 |
| 12g | 2-methoxylphenyl | 98 ± 0.45 |
| 12m | 2,4-dimethoxylphenyl | Weak |
| 12n | 3,5-dimethoxy | Dramatically Increased |
| 12o | 3,4,5-trimethoxylphenyl | Lost ability |
Data sourced from a study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives. tandfonline.comnih.gov
The pyridine scaffold is a key component in a variety of enzyme inhibitors with therapeutic potential. While direct studies on this compound's inhibitory activity against viral proteases, deubiquitinases, or TNF-α are not prevalent in the provided results, the broader class of pyridine derivatives has shown significant activity in these areas.
Sirtuins: Host-targeted agents that modulate the activity of human sirtuin 2 (SIRT2), a NAD+-dependent protein deacetylase, have demonstrated broad-spectrum anti-infective properties against various viruses and intracellular bacteria. nih.gov
TNF-α: A potent and selective inhibitor of TNF-α converting enzyme (TACE) features a butanamide derivative structure. escholarship.org
Kinases: Pyrido[2,3-d]pyrimidines, which are structurally related to pyridine derivatives, have been identified as potent inhibitors of various kinases, including tyrosine kinases (TKs), PI3K, and CDK4/6, which are crucial in cancer cell signaling. rsc.org
The development of inhibitors for metalloenzymes, which are critical in many disease processes, often incorporates structures that can be related to pyridine derivatives. escholarship.org
Derivatives of pyridine-containing compounds have been shown to exert their anticancer effects by modulating key intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family includes cascades like the ERK, JNK/SAPK, and p38 MAPK pathways, which regulate fundamental cellular processes like proliferation, differentiation, and apoptosis. frontiersin.org
Specifically, research on a methuosis-inducing 1H-indole-2-carbohydrazide derivative, 12A, which contains a pyridin-3-yl group, has revealed its mechanism involves the activation of the MAPK/JNK signaling pathway. nih.gov This activation is a key step in the methuotic cell death induced by this compound. nih.gov
Furthermore, other related heterocyclic compounds have been shown to influence these pathways. For example, RIPK2, a protein kinase, can activate the ERK1/2 and p38 MAPK pathways. frontiersin.org The inhibition of both IRAK1/4 and RIPK2 has been shown to reduce p38 activation, blocking the MAPK pathway. frontiersin.org Pyrido[2,3-d]pyrimidines have also been found to inhibit kinases involved in these signaling cascades. rsc.org
Enzyme Inhibition Studies (e.g., Viral Proteases, Deubiquitinases, Sirtuins, TNF-α)
Hormonal Mimicry and Plant Growth Regulation Mechanisms (e.g., Auxin-like Activity)
Certain pyridine derivatives have been investigated for their ability to act as plant growth regulators, mimicking the effects of natural plant hormones like auxins. nih.govgoogle.com Auxins are crucial for various aspects of plant growth and development, including cell division, elongation, and differentiation. crimsonpublishers.combyjus.com
A study on arylthiourea derivatives containing a pyridine moiety found that a specific compound, A2, significantly promoted rice root growth, with effects more than double that of the natural auxin, naphthylacetic acid (NAA). nih.gov The preliminary mechanism of action for compound A2 suggests it exhibits auxin-like activity by interacting with the auxin receptor TIR1. nih.gov This interaction upregulates auxin-responsive genes, leading to enhanced cell elongation and the development of a larger root system. nih.gov
Synthetic compounds based on pyrimidine (B1678525) derivatives have also shown auxin-like and cytokinin-like activities. crimsonpublishers.comresearchgate.net These compounds influence morphometric and biochemical parameters in plants, similar to natural hormones. crimsonpublishers.com The ability of these synthetic compounds to regulate plant growth highlights their potential application in agriculture. crimsonpublishers.com
Antifungal and Antiviral Activity: Mechanistic Insights
Pyridine derivatives are recognized for their broad-spectrum biological activities, including antifungal and antiviral properties. researchgate.netrsc.org
In terms of antifungal action, one of the primary mechanisms for azole derivatives (which can include pyridine-containing structures) is the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the biosynthesis of the fungal cell wall. nih.gov Other antifungal mechanisms of alkaloids, a class of compounds that can include pyridine rings, involve disrupting cell membrane permeability, interfering with fungal metabolism, and inhibiting the synthesis of nucleic acids and proteins. researchgate.net For instance, n-dodecyl pyridinium (B92312) chloride has shown potent activity against methicillin-resistant S. aureus. researchgate.net
Regarding antiviral activity, modulating host-targeted enzymes like SIRT2 with small molecules has been shown to inhibit the replication of both RNA and DNA viruses. nih.gov Pyrimidine derivatives have also demonstrated antiviral effects. rsc.org Furthermore, a study on novel pyrimidine derivatives containing a 1,3,4-oxadiazole (B1194373) thioether fragment reported both antiviral and antifungal activities, with molecular docking studies suggesting that the antifungal mechanism involves the inhibition of succinate (B1194679) dehydrogenase (SDH). acs.org
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential for optimizing the therapeutic potential of lead compounds. nih.govresearchgate.net These analyses help in understanding how chemical structure influences biological activity and physicochemical properties. nih.govcore.ac.ukresearchgate.net
For anticancer pyridine derivatives, SAR studies have provided valuable insights. In the case of quinoxaline (B1680401) derivatives, which share a heterocyclic nitrogen structure with pyridines, SAR has shown that unsubstituted aromatic rings can lead to higher activity. mdpi.com For pyrido[2,3-d]pyrimidine (B1209978) derivatives, the presence of a carbonyl group at the C-2 position was found to be crucial for maximal anticancer activity. rsc.org Furthermore, for p38α inhibitors with a pyrido[2,3-d]pyrimidine core, the substituent at the 6th position significantly influences kinase selectivity and potency. rsc.org
In the context of methuosis-inducing indolyl-pyridinyl-propenones, SAR studies have highlighted the importance of specific substitutions. For example, the position of the nitrogen in the pyridine ring is a key determinant of activity. google.com Additionally, modifications at the 2- and 5-indolyl positions of the lead compound MOMIPP have been explored to define their effects on methuosis induction. acs.org For 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, the nature and position of substituents on a phenyl group at the R2 position played a crucial role in their vacuolization-inducing effect. tandfonline.comnih.gov
SPR analyses aim to improve properties like solubility and metabolic stability. In a series of imidazopyridines developed for visceral leishmaniasis, it was noted that improvements in SPR often had a detrimental effect on SAR, highlighting the challenge in co-optimizing these parameters. acs.org
Correlation of Structural Modifications with Biological or Catalytic Efficacy
The biological or catalytic efficacy of aminopyridine derivatives is highly sensitive to structural modifications. Changes to the substituents on the pyridine ring or the amine group can dramatically alter potency and selectivity.
A key determinant of activity is often the nature of alkyl groups attached to the heterocyclic core. In studies on EZH2 (Enhancer of Zeste Homologue 2) and EZH1 inhibitors, which often feature a substituted pyridone core, the size and hydrophobicity of alkyl groups play a critical role in modulating potency. nih.gov For instance, as the hydrophobic interactions increased with a longer alkyl chain at the 4-position of the pyridone ring, the potency against EZH1 increased significantly. nih.gov Research on novel 3-methylindoline (B1585221) inhibitors of EZH2 also highlighted the importance of the N-1 substituent on the indoline (B122111) core; replacing a small isopropyl group with a larger, yet still hydrophobic, cyclopentyl group improved potency by 47-fold. cienciavida.org
This principle is further illustrated in the development of agonists for G-protein-coupled receptor 84 (GPR84), a target for inflammatory diseases. nih.govacs.org SAR studies on 6-alkylpyridine-2,4-diol derivatives revealed a sharp correlation between the length of the alkyl chain at the 6-position and agonist activity. A systematic extension of the carbon chain led to a dramatic increase in potency, with the nonyl (nine-carbon) group providing an over 700-fold improvement in potency compared to the initial hit compound. acs.org
Table 1: Effect of Alkyl Chain Length on GPR84 Agonist Activity
| Compound | Alkyl Group at C-6 | EC₅₀ (nM) |
|---|---|---|
| - | Hexyl (thioether linker) | 139 |
| Compound 49 | Heptyl | 1.34 |
| Compound 50 | Octyl | 1.34 |
| Compound 51 | Nonyl | 0.189 |
Modifications to the aminopyridine scaffold itself are also critical. In the development of ALK2 inhibitors, replacing the primary amine at the 2-position with a methyl group resulted in a compound with high selectivity for BMP (Bone Morphogenetic Protein) signaling over TGF-β signaling. acs.org Similarly, for EZH2 inhibitors, the placement of nitrogen atoms within the core structure is crucial; moving a nitrogen atom from one position to another can result in a significant loss of potency due to the disruption of key hydrogen bonds with the target enzyme. acs.org
For a molecule like this compound, these findings suggest that:
The sec-butyl group's size and hydrophobicity are likely key contributors to binding affinity.
Modifications to the 3-amine group (e.g., acylation, alkylation) would likely modulate interactions with target proteins.
Introducing other substituents onto the pyridine ring could fine-tune electronic properties and create additional interactions, further enhancing potency or selectivity.
Impact of the Sec-butyl Group on Ligand-Target Interactions and Stereoselectivity
The sec-butyl group possesses distinct characteristics that significantly influence how a molecule interacts with its biological target. Its non-planar, branched structure provides steric bulk, while its chirality introduces the potential for stereoselective interactions.
Hydrophobic and Steric Interactions: The steric hindrance imparted by bulky alkyl groups like sec-butyl or tert-butyl is a well-utilized feature in chemistry. In ligand-target binding, the sec-butyl group can occupy hydrophobic pockets within an enzyme's active site or a receptor's binding domain. The size and shape of this group are critical; SAR studies on EZH2 inhibitors showed that while a cyclopentyl group at a key position was highly favorable, replacing it with a tetrahydropyran (B127337) (THP) group, which has different steric and electronic properties, led to a drastic loss of potency. cienciavida.org The branched nature of the sec-butyl group can lead to more favorable van der Waals contacts compared to a linear butyl chain, potentially increasing binding affinity.
Stereoselectivity: The sec-butyl group contains a chiral center, meaning this compound exists as a pair of enantiomers ((R) and (S)). Biological macromolecules, such as enzymes and receptors, are themselves chiral. Consequently, these enantiomers can exhibit different biological activities, a phenomenon known as stereoselectivity. One enantiomer (the eutomer) may fit perfectly into a binding site and elicit a strong response, while the other (the distomer) may bind weakly or not at all.
The importance of stereochemistry is well-documented in drug development. For example, the synthesis of chiral bipyridine diol ligands relies on stereoselective reactions to produce the desired enantiomer with high purity, as different stereoisomers can have vastly different catalytic activities. researchgate.net Similarly, in the development of phosphine (B1218219) ligands, stereoselective synthesis is crucial for creating effective catalysts. researchgate.net In the context of enzyme inhibition, the specific three-dimensional arrangement of the sec-butyl group can determine whether the molecule can adopt the correct conformation to bind effectively. Studies on carbene transfer reactions show that the steric bulk of substituents, such as a tert-butyl group, can enhance the diastereoselectivity of a reaction, favoring the formation of one stereoisomer over another. rsc.org This highlights how a chiral alkyl group can influence the orientation of a molecule during a chemical or biological interaction. Therefore, for any therapeutic application of this compound derivatives, it would be essential to separate and test the individual enantiomers to identify the more active one.
Rational Design Principles for Optimizing Derivative Performance
Rational design is a cornerstone of modern medicinal chemistry, using an understanding of SAR and ligand-target interactions to guide the synthesis of more effective molecules. rsc.org For optimizing derivatives of this compound, a structure-based approach would be highly effective. nih.govacs.org
Key principles for rational design would include:
Exploiting the Sec-butyl Binding Pocket: Assuming the sec-butyl group anchors the molecule in a hydrophobic pocket of a target protein, design strategies could explore this interaction. One approach is to vary the size and shape of the alkyl group (e.g., replacing sec-butyl with isobutyl, tert-butyl, cyclopentyl, or cyclohexyl) to probe the dimensions of the pocket. This was a successful strategy in the optimization of EZH2 inhibitors. cienciavida.org
Modification of the 3-Amine Group: The 3-amino group is a prime site for modification. It can serve as a hydrogen bond donor. It can also be functionalized to introduce new interacting moieties. For instance, in the design of cholinesterase inhibitors, amine groups are often part of a linker connecting two aromatic moieties, allowing the molecule to span both the catalytic and peripheral sites of the enzyme. researchgate.net For this compound, the amine could be acylated or converted to a urea (B33335) or sulfonamide to introduce hydrogen bond acceptors and explore new interactions.
Substitution on the Pyridine Ring: The pyridine ring can be modified to fine-tune the molecule's properties. Adding electron-withdrawing or electron-donating groups can alter the pKa of the ring nitrogen and the 3-amino group, which can affect binding and solubility. In the design of antimalarial 2-aminopyridines, substitutions on the pyridine core were critical for improving metabolic stability and reducing off-target effects. researchgate.net Introducing substituents at the 4, 5, or 6 positions could also provide new vectors for interaction with the target protein.
Stereochemical Optimization: As discussed, the chirality of the sec-butyl group is a critical factor. A key design principle is the synthesis and evaluation of both the (R)- and (S)-enantiomers. Often, a significant increase in potency can be achieved simply by using the pure, more active enantiomer. tmc.edu
Computational Modeling: In the absence of an experimental crystal structure, computational tools like molecular docking can provide valuable hypotheses about how a ligand binds to its target. acs.org Docking studies can help rationalize observed SAR and suggest modifications to improve binding affinity. For example, docking was used to guide the development of imidazo[1,2-a]pyridin-3-amine (B132443) derivatives as potential TNF-α inhibitors. researchgate.net Such models could predict the optimal stereochemistry of the sec-butyl group and identify nearby amino acid residues that could be targeted with new functional groups.
By systematically applying these principles, derivatives of this compound could be rationally optimized to enhance their potency, selectivity, and pharmacokinetic properties for a given biological target.
Future Research Trajectories and Unexplored Potential of 2 Sec Butyl Pyridin 3 Amine
Innovation in Green and Sustainable Synthetic Methodologies for Related Aminopyridines
The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic routes for aminopyridines. rsc.org Future efforts will likely focus on moving away from traditional, often harsh, synthetic conditions to more sustainable alternatives.
Key areas of innovation include:
Biocatalytic Approaches: The use of enzymes, such as transaminases and imine reductases, offers a highly selective and sustainable method for amine synthesis under mild conditions. numberanalytics.com This approach minimizes waste and often leads to high enantioselectivity, a crucial aspect for pharmaceutical applications.
Catalyst- and Solvent-Free Reactions: Multicomponent reactions (MCRs) are being developed that proceed without a catalyst and under solvent-free conditions, representing a significant leap in green chemistry. semanticscholar.org These methods are not only environmentally friendly but also economically advantageous. semanticscholar.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reactions, increase yields, and reduce the use of hazardous solvents. tubitak.gov.tr For instance, the one-pot synthesis of pyridine (B92270) derivatives from glycerol, a renewable resource, has been successfully achieved using microwave heating. tubitak.gov.tr
Electrochemical Methods: Electrochemical synthesis is emerging as a powerful tool for creating C-N bonds in a more environmentally friendly manner. rsc.org For example, the electrochemical cyclization of ketones with 2-aminopyridines to form imidazo[1,2-a]pyridines has been demonstrated, avoiding the need for external oxidants and using low-toxicity solvents like ethanol (B145695). rsc.org
Use of Greener Solvents: Research into replacing conventional volatile organic solvents with greener alternatives, such as ethanol-water mixtures, is gaining traction. Studies have shown that the synthesis of Schiff bases from 2-aminopyridine (B139424) can be achieved with high yields in such solvent systems at room temperature. ijcrcps.comresearchgate.net
A comparative look at different synthetic methods for a Schiff base derived from 2-aminopyridine highlights the potential for greener approaches:
| Method | Solvent | Conditions | Yield | Reference |
| Conventional | Ethanol | Reflux | 54.4% | ijcrcps.com |
| Green Method 1 | Ethanol | Room Temperature | 86.3% | ijcrcps.com |
| Green Method 2 | Ethanol-Water (1:1) | Room Temperature | 95.6% | ijcrcps.com |
Deepening Mechanistic Understanding through Advanced Spectroscopic and In Situ Techniques
A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic and in situ techniques are proving invaluable in this endeavor.
Future research will likely involve:
In Situ IR and NMR Spectroscopy: These techniques allow for the real-time monitoring of reactions, providing direct observation of transient intermediates and helping to elucidate complex reaction pathways. nih.govresearchgate.net For example, in situ IR has been used to monitor the formation of N-(trifluoromethylsulfonyl)pyridinium trifluoromethanesulfonates and 1-pyridyliminium bistrifluoromethanesulfonates, key intermediates in certain reactions. nih.gov
Raman Spectroscopy: In situ Raman spectroscopy offers a powerful method to study photochemical reactions, such as the [2+2] cycloaddition of pyridine-substituted olefins, by simultaneously inducing and monitoring the reaction. researchgate.net
Spectroscopic and Crystallographic Characterization: Detailed characterization of synthesized compounds using techniques like FTIR, ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction is crucial for confirming structures and understanding the coordination behavior of aminopyridine ligands in metal complexes. researchgate.netpreprints.orgresearchgate.netnih.gov For instance, studies on half-sandwich iron complexes of aminopyridines have revealed how different isomers coordinate to the metal center. preprints.org
Key IR absorption bands observed during the in situ monitoring of pyridine derivative reactions provide insight into the formation of specific intermediates:
| Intermediate | Key IR Absorption Bands (cm⁻¹) | Reference |
| N-(trifluoromethylsulfonyl)pyridinium trifluoromethanesulfonate | 1687, 1629 | nih.gov |
| 1-pyridyliminium bistrifluoromethanesulfonate | 1682, 1660 | nih.gov |
Exploration of Novel Catalytic Applications and Ligand Architectures
The aminopyridine scaffold is a versatile ligand platform in coordination chemistry and catalysis. researchgate.net Future research is poised to explore new catalytic applications and design innovative ligand architectures based on structures like 2-(sec-butyl)pyridin-3-amine.
Promising areas of investigation include:
Base Metal Catalysis: Aminopyridine ligands are widely used to support base metal catalysts, particularly iron and cobalt, for various transformations. nsf.govrsc.org These catalysts are attractive due to the low cost and abundance of the metals.
Asymmetric Catalysis: Chiral aminopyridine ligands are instrumental in developing catalysts for asymmetric reactions, such as the epoxidation of olefins, which is crucial for synthesizing enantiomerically pure compounds for the pharmaceutical industry. researchgate.netacs.org
Hydrogenation and Dehydrogenation Reactions: Ruthenium and cobalt complexes with aminopyridine ligands have shown high catalytic activity for transfer hydrogenation of ketones and the N-alkylation of amines via a "hydrogen-borrowing" methodology. nsf.govresearchgate.net
CO2 Utilization: Cobalt and nickel complexes with tetradentate aminopyridine ligands have been developed as efficient single-component catalysts for the cycloaddition of CO2 and epoxides to produce cyclic carbonates under mild conditions. rsc.orgrsc.org
Polymerization Reactions: Iron complexes with amino-pyridine ligands have been shown to catalyze atom transfer radical polymerization (ATRP) of monomers like styrene. nsf.gov
Computational-Driven Discovery and Design of New Derivatives with Tuned Properties
Computational chemistry and in silico methods are becoming indispensable tools in modern drug discovery and materials science. tandfonline.com These approaches accelerate the design and screening of new aminopyridine derivatives with desired properties.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can predict the biological activity of new compounds based on their chemical structure, guiding the design of more potent derivatives. researchgate.nettandfonline.com
Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as a protein or enzyme, helping to predict binding affinity and mode of interaction. tandfonline.comtandfonline.comnih.gov This is crucial for designing targeted therapies.
Virtual Screening: Large databases of chemical compounds can be virtually screened to identify potential hits with desired properties, significantly reducing the time and cost of drug discovery. nih.gov
Pharmacokinetic and ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage, helping to identify compounds with favorable pharmacokinetic profiles. tandfonline.comfafu.edu.cn
Recent in silico studies have successfully guided the discovery and optimization of aminopyridine derivatives for various targets:
NaV1.8 Inhibitors: In silico predictions guided the rapid transformation of initial hits into a novel class of 2-aminopyridine inhibitors of the NaV1.8 sodium channel, which have shown efficacy in a primate pain model. nih.gov
B-Raf Kinase Inhibitors: A combination of molecular docking, pharmacophore-based virtual screening, and binding free energy calculations was used to identify and design new purinyl pyridine molecules as potent inhibitors of B-Raf kinase for cancer therapy. nih.gov
Estrogen Receptor (ER+) Inhibitors: Molecular docking studies on a series of di-aryl and 2-anilino pyridinamine derivatives identified several compounds with better potential to inhibit the estrogen receptor than the control drug, Tamoxifen. tandfonline.com
Investigation of Emerging Biological Targets and Unconventional Mechanistic Pathways in Chemobiology
The diverse biological activities of aminopyridines make them promising candidates for investigating new biological targets and understanding unconventional mechanistic pathways. rsc.orgresearchgate.net
Future research will likely delve into:
Novel Anticancer Targets: Substituted pyridines are being explored as inhibitors of emerging cancer targets like p110a and survivin. ekb.egrsc.org
Neurodegenerative Diseases: The unique properties of aminopyridines make them interesting scaffolds for developing therapies for neurodegenerative disorders like Alzheimer's disease. researchgate.netjchemrev.com
Infectious Diseases: The potential of aminopyridine derivatives as antibacterial, antifungal, and antiviral agents continues to be an active area of research. researchgate.netresearchgate.netekb.egnih.gov
Ion Channel Modulation: Aminopyridines are known to interact with various ion channels, and future studies could uncover their potential in treating channelopathies. rsc.orgjchemrev.com
Chemobiology Probes: Fluorescently tagged aminopyridines can serve as probes to study biological processes, such as the analysis of oligosaccharides. preprints.org
The broad spectrum of biological activities exhibited by aminopyridine derivatives underscores their vast and still largely unexplored potential in chemobiology and drug discovery. rsc.orgresearchgate.netekb.eg
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(sec-butyl)pyridin-3-amine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nitro-group reduction of 3-nitro-2-(sec-butyl)pyridine using SnCl₂/HCl (a classic method) or catalytic hydrogenation with Pd/C. Evidence from analogous pyridin-3-amine derivatives shows yields ranging from 85–93% for nitro reductions under microwave-assisted conditions .
- Optimization : Reaction time, temperature, and catalyst loading significantly affect yields. For example, microwave irradiation reduces reaction times from hours to minutes while maintaining high purity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Workflow :
- LCMS : Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm molecular weight (e.g., observed [M+H]⁺ vs. calculated) .
- ¹H NMR : Compare chemical shifts (δ) and coupling constants (J) with analogous compounds. For example, pyridin-3-amine derivatives typically show aromatic protons at δ 6.8–7.6 ppm and NH₂ signals near δ 4.8–5.0 ppm .
- Elemental Analysis : Validate C, H, N composition against theoretical values.
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methods :
- Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient).
- Recrystallization using ethanol/water mixtures, as demonstrated for structurally similar amines .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of this compound production compared to conventional methods?
- Key Advantages :
- Time Reduction : Microwave irradiation shortens reaction times by 50–80% (e.g., from 12 hours to 30 minutes) .
- Yield Enhancement : Higher yields (91–93%) are achieved due to uniform heating and reduced side reactions .
- Procedure : Use a sealed vessel with controlled temperature (80–120°C) and pressure, as validated for phenoxazine analogs .
Q. What computational tools are available to resolve ambiguities in the crystal structure of this compound derivatives?
- Software :
- SHELXL/SHELXT : For refining X-ray diffraction data and determining space groups .
- Mercury CSD : To visualize hydrogen-bonding networks and packing patterns (e.g., void analysis for stability assessment) .
Q. How can researchers address contradictory NMR data for this compound in different solvents?
- Strategies :
- Solvent Screening : Test in CDCl₃, DMSO-d₆, or methanol-d₄ to assess hydrogen-bonding effects on NH₂ proton shifts .
- 2D NMR : Use HSQC or HMBC to confirm spin-spin coupling and assign ambiguous signals .
Q. What pharmacological targets are plausible for this compound based on structural analogs?
- Potential Targets :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
